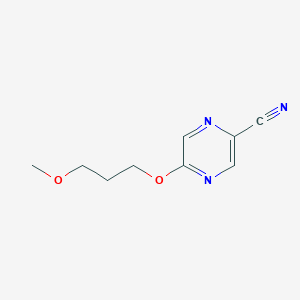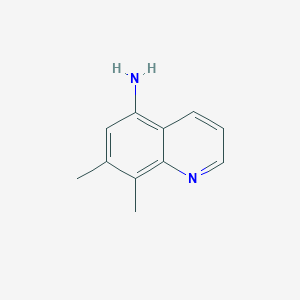
7,8-Dimethylquinolin-5-amine
Overview
Description
7,8-Dimethylquinolin-5-amine is a chemical compound with the molecular formula C11H12N2 . It contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethylquinolin-5-amine consists of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis
7,8-Dimethylquinolin-5-amine is a powder with a melting point of 140-141°C . Its molecular weight is 172.23 . The predicted boiling point is 345.6±37.0°C, and the predicted density is 1.136±0.06 g/cm3 . The predicted pKa is 6.13±0.43 .Scientific Research Applications
Antibacterial Properties
The synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, where substituted primary amine appendages, similar in nature to 7,8-Dimethylquinolin-5-amine, were introduced, have been investigated. These compounds demonstrated interesting antibacterial activity against gram-positive and/or gram-negative strains, with derivatives showing good activity against S. aureus, suggesting potential for development as antibacterial agents (Al-Hiari et al., 2007).
Spectrofluorimetric Applications
A novel spectrofluorimetric method for the determination of aliphatic amines using a new fluorigenic reagent demonstrates the versatility of quinoline derivatives in analytical chemistry. The method is rapid, simple, sensitive, and has been applied to the determination of aliphatic amines in environmental samples like tap water and lake water (Cao et al., 2003).
Anticancer Potential
Research into quinazoline derivatives, closely related to quinoline structures, has identified potent apoptosis inducers with high blood-brain barrier penetration, highlighting the therapeutic potential of these compounds in cancer treatment. The effectiveness of these compounds in human breast and other cancer models underscores the importance of structural optimization in drug discovery (Sirisoma et al., 2009).
Catalytic Activity in Organic Synthesis
Rhodium-catalyzed, regioselective C-H bond functionalization using amidoquinolines, which shares a structural motif with 7,8-Dimethylquinolin-5-amine, facilitates the synthesis of branched amines and dimers. This transformation underscores the utility of quinoline derivatives in complex organic synthesis, offering broad substrate scope and mild reaction conditions suitable for gram-scale synthesis (Reddy et al., 2016).
Photochemical Activation in Cell Physiology
The study on the photochemical activation of tertiary amines linked to quinolinyl photoremovable protecting groups illustrates the application of quinoline derivatives in cellular physiology research. This activation mechanism, facilitating the release of bioactive molecules through photoexcitation, showcases the potential of quinoline-based compounds in biological studies and therapeutic applications (Asad et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7,8-dimethylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPYTVSHKUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethylquinolin-5-amine | |
CAS RN |
104217-16-5 | |
| Record name | 7,8-dimethylquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



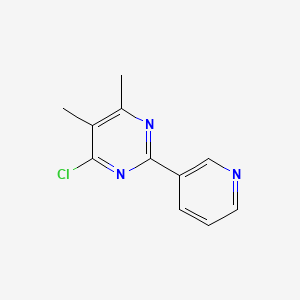


![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
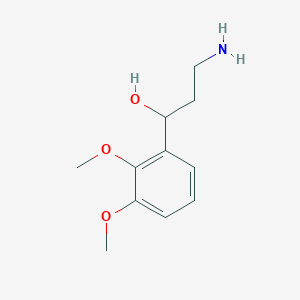
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
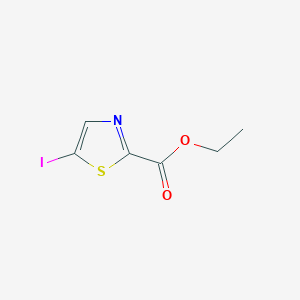
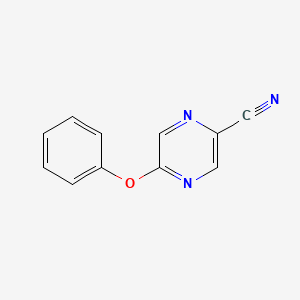
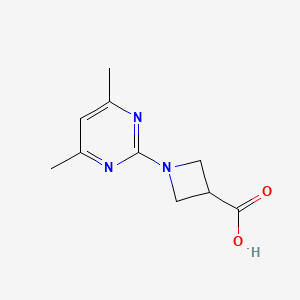

![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)


